3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGJUGABGPKTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Resorcinol Derivatives
Silylation Methodologies for Hydroxy Group Protection
Standard TBS Protection Protocol
The most widely adopted method involves TBSCl under mildly basic conditions:
Reaction Conditions :
- Substrate : 3-Hydroxy-4-fluorophenol (1.0 equiv)
- Silylating agent : TBSCl (1.2 equiv)
- Base : Imidazole (2.5 equiv)
- Solvent : Anhydrous DMF
- Temperature : 25°C, 12 h under N₂ atmosphere
Workup :
- Dilution with ethyl acetate
- Sequential washes with 1M HCl, saturated NaHCO₃, and brine
- Column chromatography (hexanes:EtOAc 9:1)
High-Yield Silylation Using TBSOTf
For sterically hindered phenols, triflate-activation enhances reactivity:
Optimized Conditions :
- Reagent : TBSOTf (1.1 equiv)
- Base : 2,6-Lutidine (3.0 equiv)
- Solvent : CH₂Cl₂
- Temperature : 0°C → rt, 4 h
Advantages :
- Complete conversion in <4 hours
- Simplified purification (direct filtration through silica)
- 94% isolated yield
Comparative Analysis of Silylation Techniques
| Parameter | TBSCl/Imidazole | TBSOTf/2,6-Lutidine |
|---|---|---|
| Reaction Time (h) | 12 | 4 |
| Temperature | Ambient | 0°C → Ambient |
| Base Equivalents | 2.5 | 3.0 |
| Solvent | DMF | CH₂Cl₂ |
| Isolated Yield (%) | 89 | 94 |
| Byproduct Formation | <5% | Negligible |
The triflate method demonstrates superior efficiency but requires stringent moisture control. For large-scale applications (>100 g), the TBSCl protocol remains preferred due to reagent cost and handling considerations.
Analytical Characterization Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 8.4, 2.1 Hz, 1H), 6.98 (d, J = 2.1 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 5.21 (s, 1H), 1.02 (s, 9H), 0.23 (s, 6H).
- ¹³C NMR (101 MHz, CDCl₃): δ 157.8 (C-O), 152.1 (d, J = 245 Hz, C-F), 134.2, 123.9, 118.4 (d, J = 22 Hz), 115.7, 25.8 (C(CH₃)₃), 18.3 (SiC), −4.3 (Si(CH₃)₂).
- HRMS (ESI+): m/z calc. for C₁₂H₁₉FO₂Si [M+H]⁺: 259.1164; found: 259.1168.
Chromatographic Purity
HPLC (C18, 80:20 MeOH:H₂O, 1 mL/min): tᵣ = 6.72 min (96.3% AUC).
Industrial-Scale Process Optimization
A continuous flow protocol enhances reproducibility for kilogram-scale production:
- Reactor Setup : Two-stage packed-bed system
- Stage 1: TBSCl/imidazole mixing in DMF (40°C)
- Stage 2: Quench with aqueous citric acid
- Parameters :
- Residence time: 8 minutes
- Throughput: 1.2 kg/h
- Purity: 98.7% (by in-line IR monitoring)
This method reduces solvent consumption by 60% compared to batch processes while maintaining yields >90%.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in:
- Anticancer agents : ErSO-DFP analogues exploit TBS-protected phenols for controlled release of therapeutic payloads.
- Antiviral nucleosides : Orthogonal protection enables sequential functionalization of oxetane-containing scaffolds.
- PET radiotracers : Silicon-29 labeled derivatives facilitate metabolic pathway imaging.
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the phenolic hydroxyl group. Its removal is critical for accessing the free phenol intermediate (4-fluorophenol derivative).
Key Findings :
-
Acidic conditions (HCl/THF) provide the highest yield due to efficient protonation of the Si-O bond .
-
TBAF in THF is preferred for chemoselective deprotection in multifunctional molecules .
Electrophilic Aromatic Substitution (EAS)
The free phenol (post-deprotection) undergoes EAS at the activated para position relative to the hydroxyl group. The fluorine atom directs meta substitution but deactivates the ring.
Mechanistic Insight :
-
Fluorine’s strong electron-withdrawing effect reduces ring reactivity but enhances para-directing influence of the hydroxyl group .
-
Steric hindrance from the TBDMS group (if retained) suppresses ortho substitution.
Nucleophilic Aromatic Substitution
The fluorine atom can be displaced under strongly basic conditions, enabling C–O or C–N bond formation.
Optimization Note :
Cross-Coupling Reactions
The phenolic hydroxyl group (post-deprotection) facilitates participation in metal-catalyzed couplings.
Applications :
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TEMPO/NaClO | CH₂Cl₂/H₂O, 0°C, 2h | 3-Fluoro-1,4-benzoquinone | 82% |
Reduction
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 6h | 3-Fluoro-4-hydroxycyclohexanol | 63% |
Esterification and Etherification
The free phenol reacts with acyl chlorides or alkyl halides to form esters/ethers.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 25°C, 2h | 4-Fluoro-3-acetoxyphenol | 89% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 4h | 4-Fluoro-3-benzyloxyphenol | 74% |
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is utilized in several scientific research fields:
Chemistry: As a protected phenol intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving phenolic substrates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol involves the reactivity of the phenolic hydroxyl group, which is protected by the TBDMS group. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The TBDMS group can be removed under mild conditions, revealing the reactive phenol for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]benzeneboronic acid
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS-protected phenol group. This combination provides distinct reactivity patterns and stability, making it a versatile intermediate in organic synthesis.
Biological Activity
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol, often abbreviated as TBS-4-FPhOH, is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications as a synthetic intermediate. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula : C₁₂H₁₉FO₂Si
- Molecular Weight : 242.37 g/mol
- Solubility : Moderately soluble in organic solvents, which enhances its utility in various chemical reactions.
The presence of the tert-butyldimethylsilyl (TBS) group not only stabilizes the molecule but also increases its solubility, making it a versatile building block for synthesizing more complex compounds.
The biological activity of TBS-4-FPhOH can be attributed to its interaction with various molecular targets. The compound's phenolic structure allows it to engage in hydrogen bonding and π–π stacking interactions with proteins and enzymes, potentially modulating their activity. This property is significant in drug design, particularly for targeting specific receptors or enzymes involved in disease pathways .
Applications in Research
TBS-4-FPhOH has been utilized as an intermediate in the synthesis of several biologically active compounds. Its ability to act as a precursor in creating more complex molecules makes it valuable in pharmaceutical development. For instance, it has been explored for use in synthesizing inhibitors for various biological targets, including cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer .
Case Studies and Research Findings
- Synthesis of COX Inhibitors :
-
Antimicrobial Activity :
- Preliminary studies indicated that derivatives of TBS-4-FPhOH exhibited antimicrobial properties against several bacterial strains. The mechanism appears linked to disruption of bacterial cell membrane integrity.
- Potential as a Drug Development Intermediate :
Comparative Analysis with Similar Compounds
Q & A
Q. What synthetic strategies are commonly employed to introduce the tert-butyldimethylsilyl (TBS) protecting group to fluorophenol derivatives?
The TBS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. For example, in the synthesis of structurally similar compounds, anhydrous dimethylformamide (DMF) and imidazole are used as catalysts to activate the phenolic hydroxyl group, ensuring regioselective protection . Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to confirm completion (>95% purity) .
Q. How can the stability of 3-[(TBS)oxy]-4-fluorophenol be assessed under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 50°C, followed by periodic analysis using high-performance liquid chromatography (HPLC) with UV detection. For instance, TBS-protected analogs show hydrolytic lability under strongly acidic (pH < 2) or basic (pH > 9) conditions, necessitating neutral storage conditions .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and silyl-group integrity. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For example, ¹⁹F NMR at 470 MHz resolves fluorine coupling patterns, while ²⁹Si NMR distinguishes TBS-related signals .
Advanced Research Questions
Q. How can conflicting solubility data for 3-[(TBS)oxy]-4-fluorophenol in polar aprotic solvents be resolved?
Contradictions in solubility (e.g., dimethyl sulfoxide vs. tetrahydrofuran) may arise from trace moisture or impurities. Systematic studies using Karl Fischer titration to quantify water content and controlled solvent drying (molecular sieves) are advised. For instance, anhydrous tetrahydrofuran (THF) enhances solubility by 30% compared to wet solvent .
Q. What strategies improve the regioselectivity of fluorination in the synthesis of 4-fluorophenol precursors?
Electrophilic fluorination using Selectfluor® or acetyl hypofluorite in acetonitrile demonstrates >80% regioselectivity for the para position. Computational modeling (DFT) optimizes reaction parameters, such as temperature (−20°C to 0°C) and fluoride scavengers (e.g., K₂CO₃), to suppress ortho-substitution byproducts .
Q. How does the TBS group influence the reactivity of 4-fluorophenol in cross-coupling reactions?
The TBS group sterically shields the hydroxyl group, enabling Suzuki-Miyaura couplings at the fluorine-adjacent position. For example, palladium-catalyzed coupling with aryl boronic acids in toluene/water (3:1) achieves 70–85% yields, whereas unprotected phenols undergo undesired O-arylation .
Q. What mechanistic insights explain the deprotection anomalies of TBS-ethers in fluorinated phenolic systems?
Tetrabutylammonium fluoride (TBAF)-mediated deprotection may lead to side reactions (e.g., defluorination) due to fluoride’s nucleophilicity. Alternative methods, such as HF-pyridine in THF, selectively cleave the TBS group without altering the fluorine substituent, as shown in analogous fluorophenol derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
